![molecular formula C12H10IN5 B11671754 N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

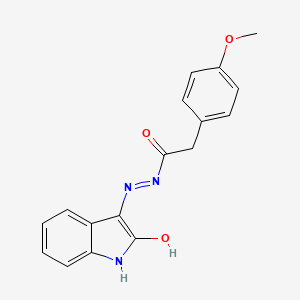

N-(4-Iodphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyrimidine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Iodatoms aus, das an einen Phenylring gebunden ist, der wiederum mit einem Triazolopyrimidin-Kern verbunden ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse, darunter die medizinische Chemie und die Materialwissenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Iodphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin umfasst in der Regel die folgenden Schritte:

Bildung des Triazolopyrimidin-Kerns: Der Triazolopyrimidin-Kern kann durch ein mikrowellen-gestütztes, katalysatorfreies Verfahren unter Verwendung von Enaminonitrilen und Benzohydraziden synthetisiert werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Skalierung des mikrowellen-gestützten Syntheseverfahrens umfassen. Dieser Ansatz ist umweltfreundlich und effizient und ermöglicht die Produktion der Verbindung in guten bis ausgezeichneten Ausbeuten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Iodphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom am Phenylring kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide.

Oxidation und Reduktion: Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Triazolopyrimidine und deren Derivate .

Wissenschaftliche Forschungsanwendungen

N-(4-Iodphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Diese Verbindung wird in der Entwicklung und Synthese von Antitumormitteln verwendet, insbesondere solchen, die den ERK-Signalweg angreifen.

Biologische Forschung: Sie zeigt signifikante biologische Aktivitäten, darunter antifungale, antivirale und antiparasitäre Eigenschaften.

Materialwissenschaften: Die Verbindung wird bei der Entwicklung von Korrosionsinhibitoren für den Stahlschutz eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Iodphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Wirkmechanismus

The mechanism of action of N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

ERK Signaling Pathway: The compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.

GABA A Receptor: In the context of its anti-epileptic activity, the compound interacts with the GABA A receptor, modulating its activity and reducing neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

N-(4-Iodphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin kann mit anderen ähnlichen Verbindungen verglichen werden:

[1,2,4]Triazolo[1,5-a]pyrimidine: Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten führt.

1,2,3-Triazolo[4,5-d]pyrimidine: Diese Verbindungen haben eine andere Triazolringfusion, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Fazit

N-(4-Iodphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der medizinischen Chemie, der biologischen Forschung und den Materialwissenschaften. Seine einzigartige Struktur und Reaktivität machen sie zu einem wertvollen Ziel für weitere Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C12H10IN5 |

|---|---|

Molekulargewicht |

351.15 g/mol |

IUPAC-Name |

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C12H10IN5/c1-8-6-11(18-12(16-8)14-7-15-18)17-10-4-2-9(13)3-5-10/h2-7,17H,1H3 |

InChI-Schlüssel |

QVPXUDGKMIWQRC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)

![N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B11671684.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)

![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)

![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)

![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)